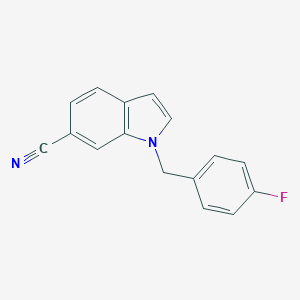
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential for use in the development of new medications. This compound is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. The purpose of
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile has been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders. It has also been used in studies to understand the effects of synthetic cannabinoids on the brain and behavior.
Mécanisme D'action
Target of Action
Similar compounds like “[1- (4-fluorobenzyl)cyclobutyl]methyl (1s)-1- [oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate” and “4- (4-fluorobenzyl)piperidine” have been found to target cathepsin k and beta-secretase 1 respectively . These targets play crucial roles in various biological processes.
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
A related compound, 4-fluorobenzyl cyanide (fbcn), has been shown to affect the li+ coordination chemistry, which is crucial for the functioning of lithium-ion batteries . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might also influence similar pathways.
Pharmacokinetics
A related compound, adb-fubinaca, has been found to be rapidly and extensively metabolised . The Cmax and AUC increased in proportion to the dose, indicating linear pharmacokinetics of the compound up to a certain dose . This suggests that “this compound” might have similar ADME properties.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that the compound may induce a variety of molecular and cellular effects .
Action Environment
It’s known that the steric hindrance and weak lewis basic center of 4-fluorobenzyl cyanide (fbcn) can influence its action . This suggests that similar environmental factors might also affect the action of “this compound”.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound can be used at low concentrations to achieve significant effects, reducing the amount of compound needed for experiments. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
Orientations Futures
There are many potential future directions for research on 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile. One area of interest is the development of new medications based on this compound, which could have therapeutic applications in the treatment of pain, inflammation, and anxiety. Additionally, further studies are needed to understand the effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for more research on the safety and toxicity of this compound, as well as its potential for long-term effects on the body.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves the reaction of 4-fluorobenzyl chloride with 1H-indole-6-carbonitrile in the presence of a base such as potassium carbonate. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRDHUIAHSPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)

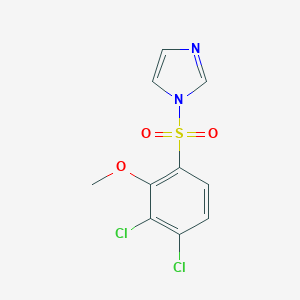
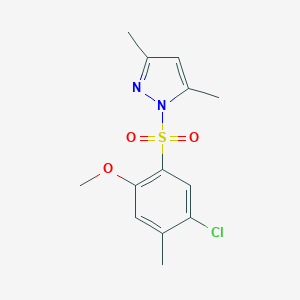
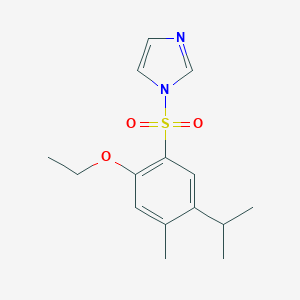
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
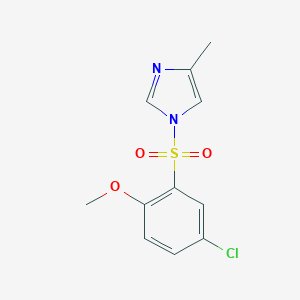
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B346032.png)
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole](/img/structure/B346033.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346034.png)
